molecular formula C11H15N3O B2784071 (2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide CAS No. 478912-51-5

(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide

Cat. No. B2784071
CAS RN: 478912-51-5
M. Wt: 205.261
InChI Key: QILVMVSMHKJUDZ-VIFPVBQESA-N
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Description

(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide, commonly referred to as 2S-MPC, is a novel compound with a wide range of potential applications in scientific research. It is a chiral molecule, meaning that it has two different configurations, and has been used as a building block in the synthesis of various compounds with therapeutic properties. In particular, it has been used in the synthesis of compounds with antifungal, antiviral, and anti-inflammatory activity. We will also discuss the advantages and limitations for lab experiments, as well as the potential future directions of research involving 2S-MPC.

Scientific Research Applications

2S-MPC has a wide range of potential applications in scientific research. It has been used as a building block in the synthesis of various compounds with therapeutic properties, such as antifungal, antiviral, and anti-inflammatory agents. It has also been used in the synthesis of compounds with potential applications in the treatment of cancer, as well as compounds with potential applications in the treatment of neurological disorders. In addition, 2S-MPC has been used in the synthesis of compounds with potential applications in the treatment of metabolic disorders.

Mechanism of Action

The exact mechanism of action of 2S-MPC is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the synthesis of proteins and lipids. This inhibition of enzyme activity can lead to a decrease in the synthesis of certain proteins and lipids, which can have a range of effects on the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2S-MPC are not yet fully understood. However, some studies have suggested that it may have anti-inflammatory, anti-fungal, and antiviral activity. In addition, it has been suggested that 2S-MPC may have potential applications in the treatment of cancer, as well as in the treatment of neurological and metabolic disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using 2S-MPC in lab experiments is that it is a relatively simple compound to synthesize. Furthermore, it is a chiral molecule, which means that it can be used to synthesize compounds with different configurations. However, one limitation of using 2S-MPC in lab experiments is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict the effects of a given compound.

Future Directions

There are a number of potential future directions for research involving 2S-MPC. These include further research into its mechanism of action, as well as studies into its potential applications in the treatment of cancer, neurological disorders, and metabolic disorders. In addition, further research into the synthesis of compounds using 2S-MPC as a building block could lead to the development of new therapeutic agents. Finally, further research into the biochemical and physiological effects of 2S-MPC could lead to a better understanding of its potential applications in the treatment of various diseases and disorders.

Synthesis Methods

2S-MPC is synthesized via a method known as a condensation reaction. This involves the reaction of a carboxylic acid and an amine, in this case pyrrolidine-2-carboxylic acid and 6-methylpyridine, respectively. The reaction occurs in the presence of a catalyst such as p-toluene sulfonic acid, and the product is a chiral amide. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at a temperature of around 80°C.

properties

IUPAC Name

(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-8-4-2-6-10(13-8)14-11(15)9-5-3-7-12-9/h2,4,6,9,12H,3,5,7H2,1H3,(H,13,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILVMVSMHKJUDZ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)[C@@H]2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide

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